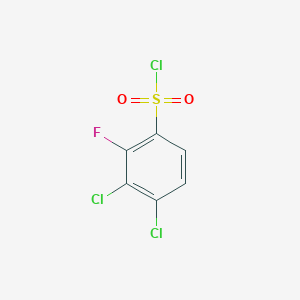

3,4-Dichloro-2-fluorobenzenesulfonyl chloride

Übersicht

Beschreibung

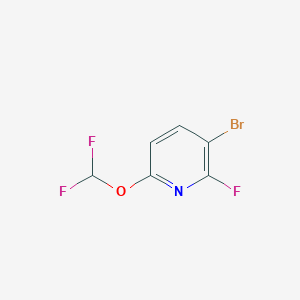

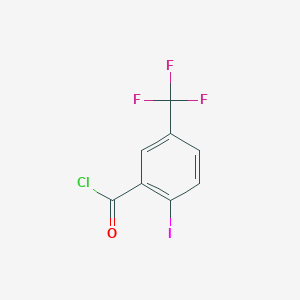

3,4-Dichloro-2-fluorobenzenesulfonyl Chloride is a compound with the molecular formula C6H2Cl3FO2S . It is manufactured from o-dichlorobenzene and chlorosulfuric acid and is used as an inexpensive acylating agent .

Synthesis Analysis

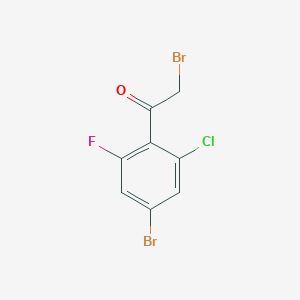

The synthesis of this compound involves the reaction of o-dichlorobenzene with chlorosulfuric acid . It is a useful reagent for organic synthesis .Molecular Structure Analysis

The molecular structure of this compound consists of six carbon atoms, two hydrogen atoms, three chlorine atoms, one fluorine atom, two oxygen atoms, and one sulfur atom .Chemical Reactions Analysis

This compound is involved in electrophilic aromatic substitution reactions . The key step in these reactions is the attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis

This compound is a clear colorless to light yellow liquid . It has a molecular weight of 263.5 .Wissenschaftliche Forschungsanwendungen

Bioconjugation and Solid Support Activation

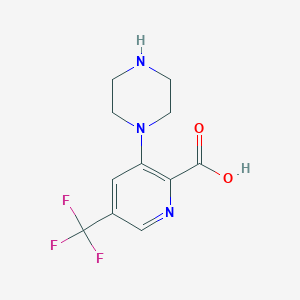

- 3,4-Dichloro-2-fluorobenzenesulfonyl chloride has been utilized in activating hydroxyl groups of polymeric carriers for covalent attachment of biological materials, such as enzymes and antibodies. This activation is particularly effective due to the strong electron-withdrawing properties of its constituents, allowing for rapid reactions and forming active sites on solid supports like functionalized microspheres and Sepharose beads, facilitating bioconjugation with excellent retention of biological function (Chang et al., 1992).

Synthetic Chemistry

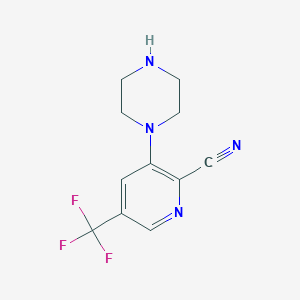

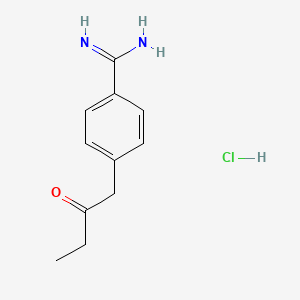

- In synthetic chemistry, this compound is used as an intermediate in the preparation of diverse chemicals. For instance, it serves as a precursor in the synthesis of key intermediates for pesticides and herbicides, as demonstrated in the production of methyl 5-amino-2-chloro-4-fl~orophenylthioacetate (Du et al., 2005). Additionally, it's used in synthesizing various substituted benzenesulfonyl chlorides with potential applications in herbicides (Cremlyn & Cronje, 1979).

Wirkmechanismus

- During this process, an electrophile (such as the nitronium ion, NO₂⁺) attacks the aromatic ring, leading to the formation of a positively charged benzenonium intermediate. This intermediate is no longer aromatic but contains four π electrons delocalized over five carbon nuclei, with the sixth carbon atom saturated with sp³ hybrid bonds .

Target of Action

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

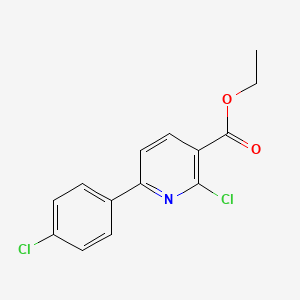

3,4-Dichloro-2-fluorobenzenesulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. The sulfonyl chloride group in this compound is highly reactive and can form covalent bonds with nucleophilic groups such as amines, thiols, and hydroxyls. This reactivity makes it useful for labeling proteins, peptides, and other biomolecules. For instance, it can react with lysine residues in proteins, leading to the formation of stable sulfonamide bonds .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the modification of signaling proteins can alter their activity, leading to changes in downstream signaling pathways. Additionally, the modification of enzymes can either inhibit or enhance their activity, impacting metabolic processes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic groups in proteins and enzymes, forming stable covalent bonds. This modification can lead to changes in the structure and function of the target biomolecules. For example, the modification of an enzyme’s active site can inhibit its catalytic activity, while the modification of a signaling protein can alter its interaction with other proteins and affect signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under ambient conditions but can hydrolyze in the presence of water, leading to the formation of sulfonic acid and hydrochloric acid. Long-term exposure to this compound can result in cumulative modifications of cellular proteins and enzymes, potentially leading to altered cellular functions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can selectively modify target proteins and enzymes without causing significant toxicity. At high doses, it can lead to adverse effects such as cytotoxicity and tissue damage. The threshold for these effects depends on the specific animal model and the route of administration .

Metabolic Pathways

This compound is involved in metabolic pathways that include its activation and detoxification. Enzymes such as cytochrome P450 can metabolize this compound, leading to the formation of reactive intermediates that can further react with cellular biomolecules. Additionally, detoxification pathways involving glutathione conjugation can help in the elimination of this compound from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. Transporters and binding proteins can facilitate its uptake and distribution to specific cellular compartments. The localization and accumulation of this compound can influence its activity and effects on cellular functions .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on localized biomolecules. The activity and function of this compound can be influenced by its subcellular localization .

Eigenschaften

IUPAC Name |

3,4-dichloro-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3FO2S/c7-3-1-2-4(13(9,11)12)6(10)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAHVTMTOIMPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601237357 | |

| Record name | Benzenesulfonyl chloride, 3,4-dichloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601237357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1803718-50-4 | |

| Record name | Benzenesulfonyl chloride, 3,4-dichloro-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803718-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 3,4-dichloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601237357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

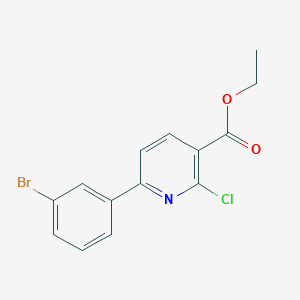

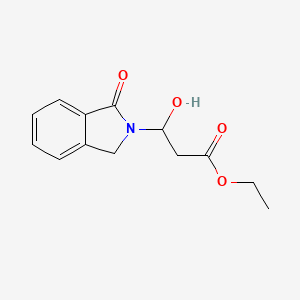

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one](/img/structure/B1411068.png)

![5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1411072.png)

![(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(pyridin-2-yl)methanone](/img/structure/B1411080.png)

![1-[3-(Methoxycarbonyl)benzyl]-azetidine-3-carboxylic acid](/img/structure/B1411082.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid](/img/structure/B1411087.png)